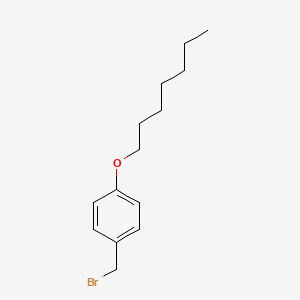

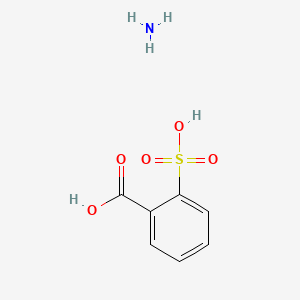

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

Descripción general

Descripción

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one derivatives have been synthesized and evaluated for their biological activities. A study by Wang et al. (2017) focused on designing and synthesizing these derivatives as Bcl-2 inhibitors, highlighting their potential in anticancer applications. The derivatives exhibited notable anticancer activities against various human neoplastic cell lines, with certain compounds showing lower cytotoxicities compared to traditional drugs.

Cytoprotective Effects

Kil et al. (2018) isolated new dihydronaphthalenones from the wood of Catalpa ovata, demonstrating their cytoprotective effects against oxidative damage in HepG2 cells. The study (Kil et al., 2018) found that these compounds showed antioxidant activities by directly scavenging intracellular reactive oxygen species and inducing antioxidant enzymes, suggesting their potential in protective roles against oxidative stress.

Chemical Synthesis Advances

Research by Liu et al. (2012) introduced an efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a novel catalytic system. This method (Liu et al., 2012) offers a straightforward procedure for preparing these derivatives with good yields, underlining its significance in chemical synthesis and potential pharmaceutical applications.

Novel Compounds with Biological Activities

A study by Sang et al. (2017) reported on a novel 3,4-dihydronaphthalen-1(2H)-one derivative with spiro-butyrolactone, showcasing selective cytotoxic activity against certain cancer cell lines (Sang et al., 2017). This discovery adds to the compound's portfolio of potential applications in cancer treatment.

Methodological Innovations in Chemistry

The Friedel-Crafts acylation process, a key method in synthesizing aryl ketones, was improved by using hexafluoroisopropanol (HFIP) as a promoter and solvent. This innovation (Li, 2017) eliminates the need for additional reagents or catalysts, showcasing a significant advancement in the synthesis of dihydronaphthalen-1(2H)-one derivatives.

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “6-Butoxy-3,4-dihydronaphthalen-1(2H)-one”. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

6-butoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-9-16-12-7-8-13-11(10-12)5-4-6-14(13)15/h7-8,10H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHSDISKXGDKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517148 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

28945-95-1 | |

| Record name | 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)